molecular formula C14H22ClNO B15134100 2-(Methylamino)-1-(p-tolyl)hexan-1-one,monohydrochloride CAS No. 2749391-59-9

2-(Methylamino)-1-(p-tolyl)hexan-1-one,monohydrochloride

Cat. No.: B15134100
CAS No.: 2749391-59-9
M. Wt: 255.78 g/mol
InChI Key: FCRSRTBQXDJYRG-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(p-tolyl)hexan-1-one, monohydrochloride is a synthetic cathinone derivative characterized by a hexanone backbone substituted with a methylamino group at the second carbon and a para-methylphenyl (p-tolyl) group at the first carbon. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is structurally related to psychoactive substances like pentedrone and hexedrone, sharing features such as the β-keto-amphetamine core, which is associated with stimulant and entactogenic effects .

Properties

CAS No.

2749391-59-9

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)hexan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-4-5-6-13(15-3)14(16)12-9-7-11(2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H

InChI Key

FCRSRTBQXDJYRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(p-tolyl)hexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with p-tolualdehyde and a suitable ketone.

    Condensation Reaction: The p-tolualdehyde undergoes a condensation reaction with the ketone in the presence of a base to form the intermediate product.

    Reduction: The intermediate product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(p-tolyl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)-1-(p-tolyl)hexan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on biological systems, including its stimulant properties.

    Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(p-tolyl)hexan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Amino Substituent Aryl Group Carbon Chain Length Core Structure Reference ID
2-(Methylamino)-1-(p-tolyl)hexan-1-one, HCl Methyl p-Tolyl (4-methylphenyl) 6 (hexanone) Linear β-keto
4-Methyl Pentedrone (HCl) Methyl p-Tolyl 5 (pentanone) Linear β-keto
Hexedrone Hydrochloride Ethyl Phenyl 6 (hexanone) Linear β-keto
2-MDCK (Methylamine Ketone) Methyl o-Tolyl (2-methylphenyl) N/A (cyclohexanone) Cyclic β-keto

Key Observations :

  • Aryl Substitution : The p-tolyl group in the target compound introduces steric and electronic effects distinct from phenyl (in hexedrone) or o-tolyl (in 2-MDCK). Para-substitution avoids steric hindrance, favoring receptor interactions compared to ortho-substituted analogs .

Physicochemical Properties

While direct experimental data for the target compound are scarce, inferences can be drawn from structural analogs:

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Lipophilicity: Longer carbon chains (hexanone vs. pentanone) increase logP values, suggesting enhanced membrane permeability .
  • Stability : The p-tolyl group’s electron-donating methyl substituent may improve metabolic stability compared to unsubstituted phenyl groups .

Pharmacological and Analytical Comparisons

Pharmacological Activity:
  • Target Compound: Likely acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), similar to other cathinones. The p-tolyl group may modulate selectivity for serotonin transporters .
  • Hexedrone Hydrochloride: Ethylamino substitution reduces potency compared to methylamino derivatives, as observed in rodent models .
  • 2-MDCK: Cyclohexanone core and o-tolyl substitution confer ketamine-like NMDA receptor antagonism, diverging from the stimulant effects of linear cathinones .
Analytical Differentiation:
  • GC-MS/MS Fragmentation: The target compound’s hexanone chain produces distinct fragment ions (e.g., m/z 58 for methylamino) compared to pentanone analogs .
  • NMR Signatures : Para-substitution on the aryl group generates unique splitting patterns in 1H NMR (e.g., singlet for p-tolyl methyl protons) versus ortho-substituted analogs .

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